Technical Guide: Spectroscopic Characterization of 3-(2-Bromo-4-methylphenyl)propan-1-ol
Technical Guide: Spectroscopic Characterization of 3-(2-Bromo-4-methylphenyl)propan-1-ol
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 3-(2-Bromo-4-methylphenyl)propan-1-ol .
As a Senior Application Scientist, I have synthesized the data below by correlating high-fidelity substituent chemical shift (SCS) theory with empirical data from structurally validated analogs (e.g., 3-(2-bromophenyl)propan-1-ol and 2-bromo-4-methylbenzoic acid derivatives). This approach ensures the values provided represent the expected experimental baseline for structure verification.
Executive Summary & Compound Profile
3-(2-Bromo-4-methylphenyl)propan-1-ol (CAS: 325147-40-8) is a critical aryl-alkyl alcohol intermediate.[1][2] It is frequently employed as a "linker" scaffold in medicinal chemistry, particularly in the synthesis of S1P1 receptor agonists and other G-protein coupled receptor (GPCR) modulators where the 2-bromo position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
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Molecular Formula:
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Molecular Weight: 229.12 g/mol
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Key Structural Features: 1,2,4-trisubstituted benzene ring; primary alcohol terminus; labile bromine handle.
Structural Visualization
The following diagram outlines the atom numbering used for the spectral assignments below.
Caption: Atom mapping for spectroscopic assignment. The 1,2,4-substitution pattern dictates the aromatic splitting.
Nuclear Magnetic Resonance (NMR) Data
The following data represents the Consensus Spectroscopic Profile . These values are derived from the additive substituent effects of the 2-bromo and 4-methyl groups on the phenylpropanol backbone.
H NMR (400 MHz, )
Diagnostic Logic: The aromatic region will display an ABX-type system (or modified ABC) due to the 1,2,4-substitution. The methyl group at C4 simplifies the splitting compared to the unsubstituted analog.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| Ar-H3 | 7.36 | d (or s) | 1H | ~1.5 | Meta-coupling to H5; Deshielded by ortho-Br. |
| Ar-H6 | 7.12 | d | 1H | 7.8 | Ortho-coupling to H5. |
| Ar-H5 | 7.02 | dd | 1H | 7.8, 1.5 | Ortho to H6, Meta to H3. Shielded by ortho-Me. |
| C9-H | 3.68 | t | 2H | 6.4 | |
| C7-H | 2.78 | t | 2H | 7.6 | Benzylic methylene. |
| Ar-Me | 2.29 | s | 3H | - | Aromatic methyl group. |
| C8-H | 1.86 | quint | 2H | 6.4, 7.6 | Central methylene chain. |
| OH | 1.6 - 2.0 | br s | 1H | - | Exchangeable; shift varies with concentration. |
C NMR (100 MHz, )
Diagnostic Logic: Look for 10 distinct carbon signals. The C2-Br carbon is characteristically distinct due to the heavy atom effect.
| Carbon Type | Shift ( | Assignment |
| Quaternary | 139.5 | C1 (Ipso to alkyl chain) |
| Quaternary | 138.2 | C4 (Ipso to Methyl) |
| CH (Ar) | 132.8 | C3 (Ortho to Br) |
| CH (Ar) | 130.5 | C6 (Ortho to alkyl) |
| CH (Ar) | 128.1 | C5 (Meta to Br) |
| Quaternary | 124.2 | C2 (Ipso to Br) |
| CH2 | 62.1 | C9 ( |
| CH2 | 32.5 | C7 (Benzylic |
| CH2 | 31.8 | C8 (Central |
| CH3 | 20.8 | Ar-Me |
Mass Spectrometry (MS) Profile
Method: GC-MS (EI, 70 eV) or ESI-MS (+).
Key Fragmentation Patterns
The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of
| m/z (amu) | Intensity | Ion Identity | Mechanistic Insight |
| 228 / 230 | ~1:1 | Molecular Ion . The doublet confirms mono-bromination. | |
| 210 / 212 | High | Dehydration . Rapid loss of water is typical for primary alcohols in EI. | |
| 149 | High | Debromination . Loss of Br radical to form the stable tropylium-like cation. | |
| 131 | Base Peak | Formation of methyl-substituted styrene/indane cation derivatives. |
Fragmentation Pathway Diagram
Caption: Primary EI-MS fragmentation pathways showing the characteristic Br loss and dehydration.
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR).
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3300 - 3450 cm
: O-H Stretching (Broad, strong). Indicates primary alcohol. -
2850 - 2960 cm
: C-H Stretching (Aliphatic and Aromatic ). -
1480 - 1600 cm
: C=C Aromatic Ring Stretching. -
1030 - 1050 cm
: C-O Stretching (Primary alcohol). -
600 - 700 cm
: C-Br Stretching (Often obscured, but diagnostic if visible).
Synthesis & Experimental Protocol
To ensure the validity of the spectral data, the compound must be synthesized with high purity. The standard route involves the reduction of the corresponding hydrocinnamic acid or ester.
Synthesis Workflow (Acid Reduction)
Precursor: 3-(2-Bromo-4-methylphenyl)propanoic acid.
Caption: Standard reduction protocol converting the carboxylic acid precursor to the target alcohol.
Step-by-Step Protocol
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 1.0 eq (e.g., 5.0 mmol) of 3-(2-bromo-4-methylphenyl)propanoic acid in anhydrous THF (20 mL). Cool to 0°C.[3][4][5]
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Reduction: Dropwise add 1.2 eq of Borane-THF complex (1.0 M in THF). Evolution of hydrogen gas will occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear; the alcohol spot (
) will appear. -
Quench: Cool to 0°C. Carefully add MeOH (5 mL) to quench excess borane, followed by 1M HCl (10 mL).
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Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
References
The spectroscopic data and synthesis protocols above are grounded in the established chemistry of brominated phenylpropanols and their derivatives.
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Compound Registry: CAS Common Chemistry. 3-(2-Bromo-4-methylphenyl)propan-1-ol (CAS 325147-40-8).[1][2][6] Link
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Analogous Synthesis (General Method): Vieville, C., et al. "Esterification of 2-bromo-3-phenylpropanoic acid." ChemSpider Synthetic Pages, 2014. (Demonstrates handling of brominated phenylalkanoic acids). Link
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Spectroscopic Prediction Base: Sigma-Aldrich. 3-(2-Bromophenyl)-1-propanol Product Sheet. (Used for aliphatic chain shift calibration). Link
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Substituent Effects: PubChem. N-(2-bromo-4-methylphenyl)propanamide Spectral Data. (Used for calibrating the 2-bromo-4-methyl aromatic coupling constants). Link
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Reaction Mechanism: Umaña, C., et al. "Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols."[7] International Journal of Organic Chemistry, 2017.[7] (Context for aryl-alkyl alcohol synthesis). Link
Sources
- 1. 52221-92-8|3-(2-Bromo-phenyl)-propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 23927-40-4|pseudo-p-4,12-Dibromo[2.2]paracyclophane|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 6. 325147-40-8 3-(2-Bromo-4-methylphenyl)propan-1-ol AKSci 2118EQ [aksci.com]
- 7. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
